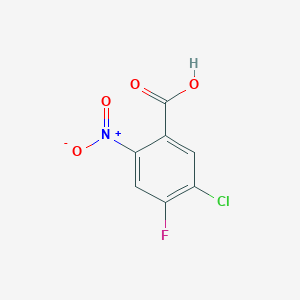
3-(3,3-dimethylcyclohexyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-dimethylcyclohexyl)propanal is an organic compound with the molecular formula C11H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a cyclohexane ring substituted with two methyl groups at the 3-position and a propanal group attached to the ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethylcyclohexyl)propanal typically involves the following steps:
Cyclohexane Derivative Formation: The starting material is often a cyclohexane derivative, which undergoes methylation to introduce the two methyl groups at the 3-position.
Formylation: The methylated cyclohexane derivative is then subjected to formylation reactions to introduce the formyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementing continuous flow reactors to maintain consistent production rates and improve efficiency.
化学反応の分析
Types of Reactions
3-(3,3-dimethylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(3,3-dimethylcyclohexyl)propanoic acid.
Reduction: 3-(3,3-dimethylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3,3-dimethylcyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-(3,3-dimethylcyclohexyl)propanal involves its interaction with molecular targets through its formyl group. This interaction can lead to various biochemical pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
Receptor Binding: It can bind to receptors, modulating their activity and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
3-(3,3-dimethylcyclohexyl)propanol: The reduced form of 3-(3,3-dimethylcyclohexyl)propanal.
3-(3,3-dimethylcyclohexyl)propanoic acid: The oxidized form of this compound.
3-(3,3-dimethylcyclohexyl)propylamine: A derivative where the formyl group is replaced with an amine group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a cyclohexane ring with a formyl group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,3-dimethylcyclohexyl)propanal involves the oxidation of the corresponding alcohol using a suitable oxidizing agent.", "Starting Materials": [ "3-(3,3-dimethylcyclohexyl)propanol", "Oxidizing agent (e.g. Jones reagent, PCC, etc.)", "Solvent (e.g. dichloromethane, methanol, etc.)", "Acid (e.g. sulfuric acid, hydrochloric acid, etc.)" ], "Reaction": [ "Dissolve 3-(3,3-dimethylcyclohexyl)propanol in a suitable solvent.", "Add the oxidizing agent slowly to the reaction mixture while stirring.", "Maintain the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.) for a suitable time (e.g. 1-24 hours) until the reaction is complete.", "Quench the reaction mixture by adding a suitable acid (e.g. sulfuric acid, hydrochloric acid, etc.) to neutralize the excess oxidizing agent.", "Extract the product using a suitable solvent (e.g. dichloromethane, ethyl acetate, etc.).", "Dry the organic layer over a suitable drying agent (e.g. sodium sulfate, magnesium sulfate, etc.).", "Concentrate the organic layer under reduced pressure to obtain the desired product, 3-(3,3-dimethylcyclohexyl)propanal." ] } | |
CAS番号 |
2229358-71-6 |
分子式 |
C11H20O |
分子量 |
168.3 |
純度 |
94 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



